

The Solubility of Sulfamethoxazole in Organic Solvents: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Sulfamethoxazole**

Cat. No.: **B1682508**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its formulation, bioavailability, and overall therapeutic efficacy.

Sulfamethoxazole, a widely used sulfonamide antibiotic, exhibits variable solubility in different media, a factor of paramount importance in its drug development lifecycle. This in-depth technical guide provides a comprehensive overview of the solubility of **sulfamethoxazole** in a range of common organic solvents. We delve into the theoretical underpinnings of solubility, present curated quantitative solubility data, detail established experimental methodologies for its determination, and explore predictive models. This guide is intended to serve as a vital resource for researchers and professionals engaged in the formulation and development of **sulfamethoxazole**-based therapeutics.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

The dissolution of an API in a solvent is a prerequisite for its absorption and subsequent pharmacological action. Poor solubility can lead to low bioavailability, therapeutic variability, and challenges in formulation development.^[1] **Sulfamethoxazole**, chemically known as 4-amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide, is a weak acid characterized by its bacteriostatic properties.^[2] Its solubility is a key parameter that dictates its behavior in various

pharmaceutical processes, from synthesis and purification to the formulation of final dosage forms. Understanding its solubility profile in different organic solvents is crucial for optimizing these processes.

Physicochemical Properties of Sulfamethoxazole

A foundational understanding of **sulfamethoxazole**'s intrinsic properties is essential for interpreting its solubility behavior.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₁ N ₃ O ₃ S	[3][4]
Molecular Weight	253.28 g/mol	[2][3]
Melting Point	167-172 °C	[4][5]
pKa	~5.6	[3]
Log P (octanol-water)	0.89	[2]

These properties, particularly its pKa and Log P, indicate that its solubility will be significantly influenced by the polarity and hydrogen bonding capacity of the solvent.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the intermolecular forces between the solute (**sulfamethoxazole**) and the solvent molecules. The principle of "like dissolves like" provides a qualitative understanding: solutes tend to dissolve in solvents with similar polarity and hydrogen bonding characteristics.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters.[6] This model deconstructs the total cohesive energy of a substance into three components:

- δ_d : Dispersion forces

- δp : Polar forces
- δh : Hydrogen bonding forces

The principle is that substances with similar HSP values are more likely to be miscible. The "distance" (R_a) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated to predict compatibility.[7]

Quantitative Solubility Data of Sulfamethoxazole

The following tables summarize the experimentally determined solubility of **sulfamethoxazole** in various organic solvents at different temperatures. It is important to note that experimental conditions can influence these values.

Solubility in Common Organic Solvents

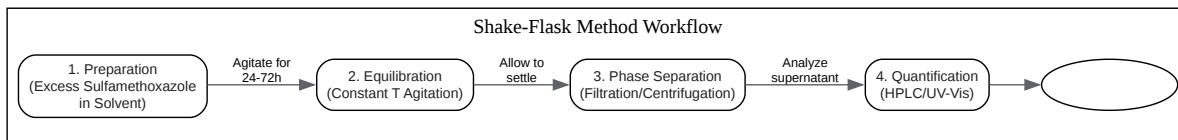
Solvent	Temperature (°C)	Solubility (mg/mL)	Source(s)
Ethanol	Room Temp	~0.25	[8]
Dimethyl Sulfoxide (DMSO)	Room Temp	~50	[8]
Dimethylformamide (DMF)	Room Temp	~50	[8]
Acetone	Not Specified	Freely Soluble	[3]
Chloroform	Not Specified	Slightly Soluble	[5]

Temperature-Dependent Solubility of Sulfamethoxazole

One study determined the solubility of **sulfamethoxazole** in several solvents at various temperatures. While the full dataset is extensive, the trend shows a positive correlation between temperature and solubility, indicating that the dissolution process is endothermic. For instance, in methanol, ethanol, 1-propanol, 2-propanol, and chloroform, solubility was found to increase with temperature in the range of 293.15 K to 323.15 K. Another study confirmed this trend in water, methanol, ethanol, 1-propanol, acetone, and chloroform at temperatures of 15, 25, 37, and 45 °C.[9]

Note: Access to the full research articles containing the detailed mole fraction and g/L data at each temperature point is recommended for precise formulation work.

Experimental Determination of Solubility: The Shake-Flask Method


The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[\[10\]](#) It is a robust and reliable technique when performed correctly.

Principle

An excess amount of the solid drug is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved drug is determined using a suitable analytical method.[\[11\]](#)

Step-by-Step Protocol

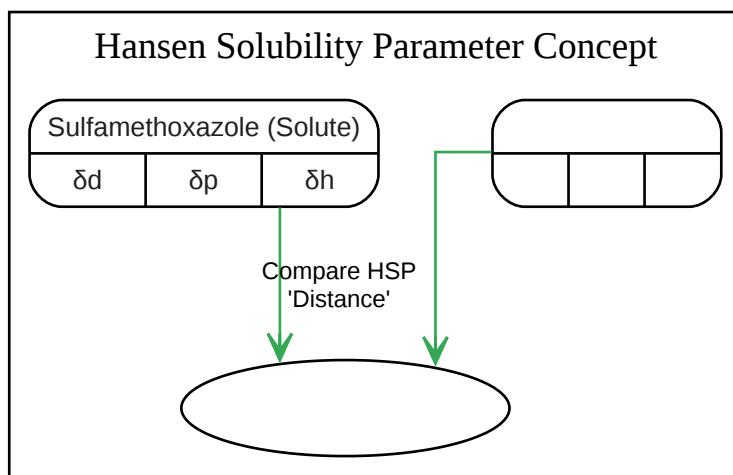
- Preparation: Add an excess amount of **sulfamethoxazole** to a known volume of the organic solvent in a sealed flask or vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
- Equilibration: Place the sealed flasks in a constant temperature shaker bath. Agitate the flasks for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.[\[1\]](#)
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Carefully withdraw a sample of the supernatant. Filtration through a sub-micron filter (e.g., 0.22 μm) is a common and effective method for separating the saturated solution from the solid.
- Quantification: Analyze the concentration of **sulfamethoxazole** in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.[\[1\]](#)
- Data Analysis: Express the solubility in appropriate units, such as mg/mL, g/L, or mole fraction.

[Click to download full resolution via product page](#)

Caption: Workflow for the Equilibrium Shake-Flask Solubility Determination.

Predictive Models for Sulfamethoxazole Solubility

Experimental determination of solubility can be time-consuming. Several mathematical models can be employed to correlate and predict solubility, aiding in solvent screening and formulation design.


The Jouyban-Acree Model

The Jouyban-Acree model is a widely used and accurate model for correlating the solubility of a drug in binary solvent mixtures at various temperatures.^{[12][13]} The model takes into account the solubility of the drug in the neat solvents and includes interaction parameters to account for the non-ideal behavior of the solvent mixture. While specific model constants for **sulfamethoxazole** in various organic solvent mixtures require fitting experimental data, the model provides a powerful tool for predicting solubility in co-solvent systems.^[14]

Application of Hansen Solubility Parameters

As previously mentioned, HSP can be a valuable predictive tool. By comparing the HSP of **sulfamethoxazole** with those of various organic solvents, a qualitative and semi-quantitative prediction of solubility can be made. Solvents with HSP values closer to those of **sulfamethoxazole** are expected to be better solvents.

A comprehensive list of HSP for common organic solvents is readily available.^[15] The determination of the precise HSP for **sulfamethoxazole** would require experimental testing with a range of solvents.

[Click to download full resolution via product page](#)

Caption: Predictive relationship between solute and solvent HSPs.

Conclusion and Future Directions

The solubility of **sulfamethoxazole** in organic solvents is a multifaceted property influenced by the physicochemical characteristics of both the drug and the solvent, as well as by temperature. This guide has provided a foundational understanding of these principles, presented available quantitative data, detailed the benchmark experimental method for solubility determination, and introduced powerful predictive models.

For drug development professionals, a thorough understanding and experimental determination of **sulfamethoxazole**'s solubility in relevant solvent systems are indispensable for rational formulation design, process optimization, and ensuring the final product's quality and efficacy. Future research should focus on expanding the public database of **sulfamethoxazole** solubility in a wider array of green and novel solvents, as well as refining predictive models to further streamline the development process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sulfamethoxazole | 723-46-6 [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. Hansen solubility parameters [stenutz.eu]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. enamine.net [enamine.net]
- 12. mdpi.com [mdpi.com]
- 13. Drug Solubility Correlation Using the Jouyban-Acree Model: Effects of Concentration Units and Error Criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
- To cite this document: BenchChem. [The Solubility of Sulfamethoxazole in Organic Solvents: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1682508#sulfamethoxazole-solubility-in-different-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com